molecular formula C18H20N2O3 B4717264 N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide

N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide

Cat. No. B4717264
M. Wt: 312.4 g/mol
InChI Key: MBELIGUKSUFWFY-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide, also known as EMBEDA, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound belongs to the class of opioids and is used as a pain reliever. The aim of

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide involves binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor and the subsequent inhibition of pain signals. The compound also activates the reward pathway in the brain, leading to the release of dopamine, which contributes to its potential for abuse and addiction.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide has several biochemical and physiological effects. It is a potent pain reliever and has been found to be effective in the treatment of chronic pain conditions. The compound also has sedative effects, which can lead to drowsiness and impaired cognitive function. It can also cause respiratory depression, which can be life-threatening in high doses.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide has several advantages and limitations for lab experiments. Its high yield and convenient synthesis method make it a useful compound for research purposes. However, its potential for abuse and addiction can be a limitation, and caution should be taken when handling the compound.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide. One potential direction is the development of new formulations that can reduce the risk of abuse and addiction. Another direction is the study of the compound's potential for the treatment of other conditions, such as anxiety and depression. Further research is also needed to better understand the mechanism of action of N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide and its effects on the brain and body.
Conclusion
In conclusion, N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide is a promising compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its role in the treatment of various conditions.

Scientific Research Applications

N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide has been widely studied for its potential applications in the field of medicine. It has been found to be effective in relieving pain and has been used in the treatment of chronic pain conditions. The compound has also been studied for its potential to reduce drug abuse and addiction. Studies have shown that N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide has a lower potential for abuse and addiction compared to other opioids, making it a promising candidate for the treatment of opioid addiction.

properties

IUPAC Name

N'-(2-ethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-13-8-4-6-10-15(13)20-18(22)17(21)19-12-14-9-5-7-11-16(14)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBELIGUKSUFWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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